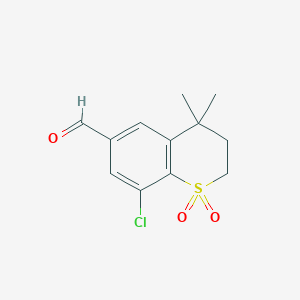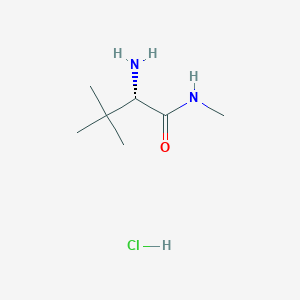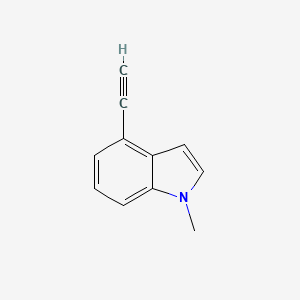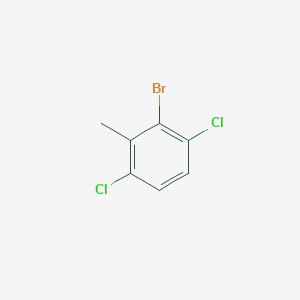
2-Bromo-3,6-dichlorotoluene
Vue d'ensemble
Description
2-Bromo-3,6-dichlorotoluene (2-Br-3,6-DCT) is an organobromine compound used in a variety of scientific research applications. It is a colorless and odourless solid that is typically used as a reagent in organic synthesis. 2-Br-3,6-DCT is also used in the synthesis of pharmaceuticals, pesticides, and other organic compounds.
Applications De Recherche Scientifique
2-Bromo-3,6-dichlorotoluene is used in a wide range of scientific research applications. It is used as a reagent in the synthesis of organic compounds, such as pharmaceuticals, pesticides, and other organic compounds. It is also used in the synthesis of metal complexes, including those of palladium, platinum, and other transition metals. Additionally, 2-Bromo-3,6-dichlorotoluene is used in the synthesis of heterocyclic compounds, such as quinolines, indoles, and pyridines.
Mécanisme D'action
2-Bromo-3,6-dichlorotoluene acts as a nucleophile in organic synthesis. In the presence of a base, it reacts with electrophiles such as alkyl halides, aldehydes, and ketones to form new carbon-carbon bonds. The reaction is catalyzed by the base, which facilitates the transfer of a proton from the electrophile to the nucleophile. This results in the formation of a new carbon-carbon bond.
Biochemical and Physiological Effects
2-Bromo-3,6-dichlorotoluene is not known to have any direct effects on the biochemical or physiological processes of an organism. However, it is important to note that 2-Bromo-3,6-dichlorotoluene is highly toxic and should be handled with care.
Avantages Et Limitations Des Expériences En Laboratoire
2-Bromo-3,6-dichlorotoluene is a useful reagent in organic synthesis due to its high reactivity and low cost. It is also relatively easy to handle and store. However, it is important to note that 2-Bromo-3,6-dichlorotoluene is highly toxic and should be handled with care. In addition, the reaction of 2-Bromo-3,6-dichlorotoluene with an electrophile is highly exothermic and can result in the formation of hazardous by-products.
Orientations Futures
The most promising future direction for 2-Bromo-3,6-dichlorotoluene is its use in the synthesis of novel organic compounds. It has the potential to be used in the synthesis of pharmaceuticals, pesticides, and other organic compounds with unique properties. Additionally, 2-Bromo-3,6-dichlorotoluene could be used in the synthesis of metal complexes, such as those of palladium and platinum, as well as in the synthesis of heterocyclic compounds, such as quinolines, indoles, and pyridines. Finally, 2-Bromo-3,6-dichlorotoluene could be used in the synthesis of polymers and other materials with unique properties.
Propriétés
IUPAC Name |
2-bromo-1,4-dichloro-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c1-4-5(9)2-3-6(10)7(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBUYSOYJSYQNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3,6-dichlorotoluene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




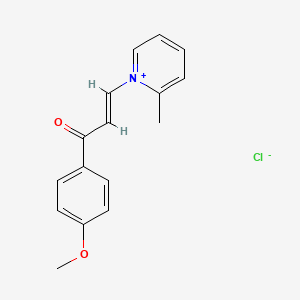
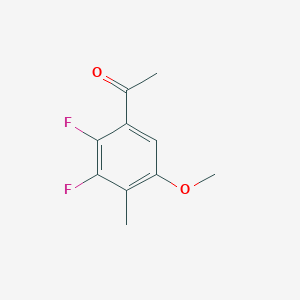


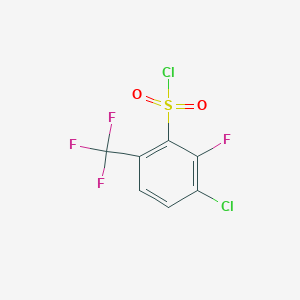
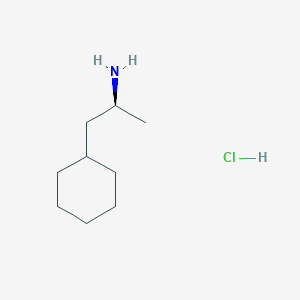
![5-[1-(pyrazin-2-yl)-1H-imidazol-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1406387.png)



